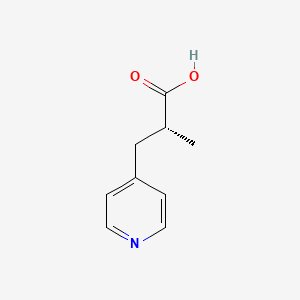

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid

Description

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid is a chiral carboxylic acid derivative featuring a pyridine ring at the C3 position and a methyl group at the C2 position with R-configuration. The stereochemistry and pyridyl group may influence its reactivity, solubility, and biological interactions, though detailed properties require further investigation.

Properties

IUPAC Name |

(2R)-2-methyl-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULNNXYUJYOSY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid typically involves the alkylation of pyridine derivatives followed by the introduction of the propanoic acid group. One common method is the alkylation of 4-pyridinecarboxaldehyde with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure and Reactivity :

- The pyridin-4-yl group in the target compound contrasts with aziridine (strained 3-membered ring) or pyrimidine (6-membered di-nitrogen ring) . Pyridine’s aromaticity may enhance stability compared to aziridine’s reactivity but reduce solubility relative to pyrimidine derivatives.

- The absence of electron-withdrawing groups (e.g., chloro in pyrimidine) in the target compound may lower acidity compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid.

Stereochemical Considerations :

- The (2R)-configuration in the target compound may pose synthesis challenges akin to those observed in (2R)-aziridine-2-carboxylic acid dipeptides, where stereochemical control is critical for yield and purity .

Functional Group Diversity: Unlike (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid, the target lacks amino or phosphonate groups, limiting its utility in phosphorylation-dependent biological systems .

Biological Activity

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid, also known as a specific type of pyridine derivative, has garnered attention in the realm of pharmacology due to its biological activity, particularly in relation to metabotropic glutamate receptors (mGluRs). This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with metabotropic glutamate receptors, specifically mGluR2 and mGluR4. These receptors are G-protein-coupled receptors that play critical roles in neurotransmission and have been implicated in various neurological disorders.

- Receptor Modulation : The compound acts as a positive allosteric modulator (PAM) of mGluR2 and mGluR4. This modulation enhances the receptor's response to glutamate, leading to improved synaptic transmission and potentially alleviating symptoms associated with conditions like Parkinson's disease and schizophrenia .

- Enzyme Inhibition : Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory conditions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies have demonstrated that activation of mGluR4 can modulate neurotransmission in the basal ganglia, providing antiparkinsonian effects in rodent models . This suggests that this compound may offer therapeutic benefits for Parkinson's disease by enhancing dopaminergic signaling.

- Anti-inflammatory Properties : The ability to inhibit enzymes linked to inflammatory processes positions this compound as a candidate for treating various inflammatory diseases. Its mechanism may involve reducing cytokine production and modulating immune responses.

Case Studies

- Study on Neurotransmission : A study explored the effects of this compound on neurotransmission within the basal ganglia. Results indicated significant improvements in motor function in animal models of Parkinson's disease when treated with this compound, highlighting its potential as a therapeutic agent .

- Inflammation Model : In vitro studies demonstrated that this compound effectively reduced inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests a dual role in both neuroprotection and inflammation reduction .

Data Summary

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Positive allosteric modulation | Enhances mGluR2/mGluR4 activity | Potential treatment for Parkinson's disease |

| Enzyme inhibition | Reduces activity of inflammatory enzymes | Treatment for inflammatory diseases |

| Neuroprotective effects | Modulates neurotransmission | Alleviation of neurological symptoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.